molecular formula C16H11N3O4S2 B12644313 Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12644313
M. Wt: 373.4 g/mol
InChI Key: QYGUXKFHBNYIMA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The structure features:

  • Thieno[3,2-d]pyrimidine core: A fused bicyclic system combining thiophene and pyrimidine rings.
  • Methylsulfonyl group at position 2: Enhances electron-withdrawing properties and influences binding interactions.
  • Methyl carboxylate at position 6: Provides ester functionality for solubility modulation.

Properties

Molecular Formula

C16H11N3O4S2

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H11N3O4S2/c1-23-15(20)14-12(10-5-3-4-9(6-10)7-17)13-11(24-14)8-18-16(19-13)25(2,21)22/h3-6,8H,1-2H3

InChI Key

QYGUXKFHBNYIMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a substitution reaction, often using a cyanophenyl halide as the reagent.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonylation reaction, typically using a methylsulfonyl chloride reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that derivatives of thieno[3,2-d]pyrimidine frameworks exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : Some studies suggest that thieno[3,2-d]pyrimidines may possess antiviral effects, making them candidates for further exploration against viral infections.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to new treatments for metabolic disorders.

Synthetic Methodologies

Recent advancements in synthetic methodologies have facilitated the production of methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate. Techniques such as ultrasound-assisted reactions and metal-free conditions have improved yields and reduced reaction times, making the synthesis more efficient.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values comparable to existing chemotherapeutic agents.

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Research focused on the compound's interaction with specific enzymes implicated in metabolic pathways. Through kinetic studies and molecular docking simulations, it was determined that this compound binds effectively to the target enzyme's active site, suggesting a mechanism for its inhibitory action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylateFluorinated phenyl ringEnhanced lipophilicity
Methyl 6-cyanopyridine-3-carboxylatePyridine instead of thienoDifferent biological activity profile
Methyl 1,2,3-triazine-5-carboxylateTriazine coreDistinct reactivity patterns

This table illustrates how variations in substituents and core structures significantly influence the chemical behavior and biological activities of these compounds.

Mechanism of Action

The mechanism of action of Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 7 Key Features CAS Number Reference
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate 3-Cyanophenyl Electron-withdrawing cyano group; potential for polar interactions Not provided -
Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate 5-Fluoro-2-methoxyphenyl Electron-donating methoxy and halogen; altered solubility and bioactivity 1462950-10-2
Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate Phenyl Hydrophobic aromatic ring; minimal polarity 1462949-87-6
Methyl 2-(methylsulfonyl)-7-(thiophen-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate Thiophen-2-yl Heteroaromatic sulfur-containing ring; potential π-stacking interactions 1462950-25-9

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, fluoro) enhance metabolic stability and binding affinity to target proteins by increasing polarity .
  • Hydrophobic substituents (e.g., phenyl, thiophenyl) improve membrane permeability but may reduce aqueous solubility .

Physical Properties

Data from analogs suggest trends in melting points, spectroscopic features, and molecular weights:

Compound Substituent Melting Point (°C) IR (CN stretch, cm⁻¹) Molecular Weight (g/mol) Reference
3-Cyanophenyl (Target Compound) Not reported ~2210–2220 (inferred) ~375 (calculated) -
4-Cyanobenzylidene (Analog) 213–215 2209 403
5-Fluoro-2-methoxyphenyl Not reported Not applicable ~408 (calculated)
Thiophen-2-yl Not reported Not applicable ~377 (calculated)

Notes:

  • The cyano group’s IR absorption (~2210 cm⁻¹) is consistent across analogs .
  • Higher molecular weights correlate with bulkier substituents (e.g., 5-fluoro-2-methoxyphenyl).

Biological Activity

Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C16H11N3O4S2
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 1462950-20-4

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The specific compound in focus has shown promising results in various assays.

Cytotoxicity Assays

Cytotoxicity studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
KB0.48
CNE20.15
MGC-8030.59

These results indicate that the compound is more potent than standard chemotherapeutic agents like Fluorouracil.

The mechanism by which this compound exerts its cytotoxic effects is hypothesized to involve the following pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.
  • Targeting Specific Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thienopyrimidine scaffold can significantly influence biological activity. Key observations include:

  • Substitution Patterns : The presence of electron-withdrawing groups such as cyano enhances potency.
  • Sulfonyl Group : The methylsulfonyl moiety appears critical for maintaining activity, possibly through interactions with cellular targets.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : In vivo models have shown that this compound reduces tumor size in xenograft models when administered at specific doses.
  • Combination Therapies : Research suggests enhanced efficacy when combined with other chemotherapeutic agents, indicating a potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker SMART APEX CCD detector with Mo-Kα radiation (λ = 0.71073 Å) for data collection. Absorption correction should be applied via multi-scan methods (e.g., SADABS). For refinement, employ SHELXL-2018/3 to optimize parameters such as R-factor (target < 0.05), wR(F²), and goodness-of-fit (S). Monitor hydrogen bonding networks using Olex2 or Mercury for visualization.

Q. How can researchers synthesize derivatives of thieno[3,2-d]pyrimidine with functionalized aryl groups like the 3-cyanophenyl moiety?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Pre-functionalize the thieno-pyrimidine core at the 7-position with a halogen (e.g., bromine) for coupling. Protect reactive sites (e.g., methylsulfonyl groups) during synthesis to avoid side reactions. Post-coupling, perform esterification under mild conditions (e.g., DCC/DMAP in dichloromethane) to introduce the methyl carboxylate group .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound, and how can they be systematically analyzed?

  • Methodological Answer : Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize crystal packing. Use graph set analysis (GSA) to classify interactions into motifs like D (donor), A (acceptor), and C (chain) patterns. Measure bond distances (2.5–3.2 Å) and angles (100–180°) using crystallographic software. For example, in analogous structures, N–H⋯N hydrogen bonds form centrosymmetric dimers with d(D⋯A) ≈ 2.89 Å .

Q. What computational approaches are suitable for analyzing the puckering conformation of the thieno[3,2-d]pyrimidine ring system?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring deviations from planarity. Calculate out-of-plane displacements (Δz) for each atom using a least-squares plane. For five-membered rings, use amplitude (q) and phase angle (φ) descriptors. In related compounds, puckering amplitudes range from 0.1–0.3 Å, with envelope or half-chair conformations .

Q. How should researchers resolve contradictions in reported crystallographic parameters (e.g., space group discrepancies) for structurally similar compounds?

  • Methodological Answer : Cross-validate datasets using independent refinement software (e.g., SHELXL vs. Olex2). Check for twinning or pseudo-symmetry via PLATON’s ADDSYM tool. Compare unit cell parameters (e.g., a, b, c, α, β, γ) with analogous structures. For example, monoclinic (P21/c) vs. triclinic (P1) systems may arise from subtle differences in molecular packing .

Q. What strategies optimize the refinement of high-Z atoms (e.g., sulfur in methylsulfonyl groups) in X-ray diffraction studies?

  • Methodological Answer : Assign anisotropic displacement parameters (ADPs) to sulfur atoms early in refinement. Use restraints for thermal motion (SIMU/DELU commands in SHELXL) to prevent over-parameterization. Validate ADPs using Hirshfeld rigid-bond tests (Δ(RIGU) < 0.01 Ų). For electron density maps, apply Fourier recycling to resolve disorder in sulfonyl groups .

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